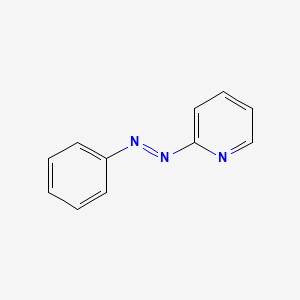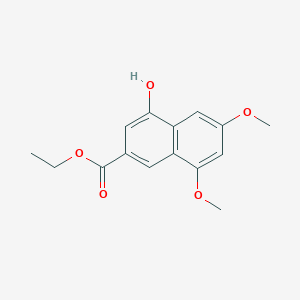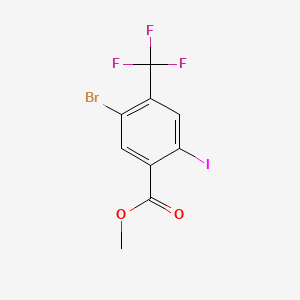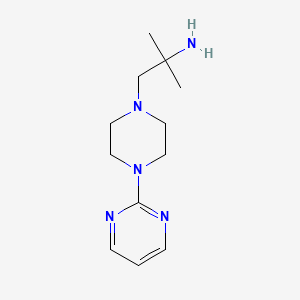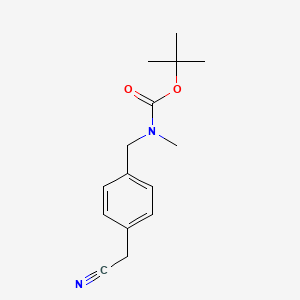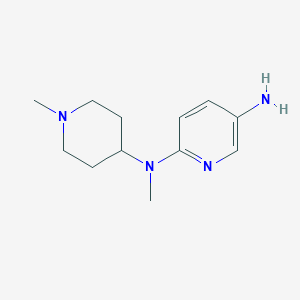
N2-methyl-N2-(1-methylpiperidin-4-yl)pyridine-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring attached to a pyridine ring, with methyl groups at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine typically involves the reaction of 2,5-diaminopyridine with N-methylpiperidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be scaled up to accommodate larger quantities of reactants and solvents, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyridine or piperidine rings are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation reactions may yield N-oxides, while reduction reactions may produce reduced derivatives with altered functional groups
Aplicaciones Científicas De Investigación
N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine can be compared with other similar compounds, such as:
N2-Methyl-N2-(1-methyl-4-piperidinyl)pyridine-2,3-diamine: This compound has a similar structure but differs in the position of the amino groups on the pyridine ring.
N2-Methyl-N2-(1-methyl-4-piperidinyl)-1,3-benzoxazole-2,5-diamine: This compound contains a benzoxazole ring instead of a pyridine ring, leading to different chemical properties and applications.
The uniqueness of N2-Methyl-N2-(1-methyl-4-piperidinyl)-2,5-pyridinediamine lies in its specific structure, which imparts distinct chemical and biological properties that make it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H20N4 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-N-methyl-2-N-(1-methylpiperidin-4-yl)pyridine-2,5-diamine |
InChI |
InChI=1S/C12H20N4/c1-15-7-5-11(6-8-15)16(2)12-4-3-10(13)9-14-12/h3-4,9,11H,5-8,13H2,1-2H3 |
Clave InChI |
NXHVNCXFBLAXKY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)N(C)C2=NC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


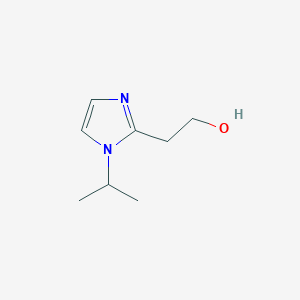
![6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13924323.png)

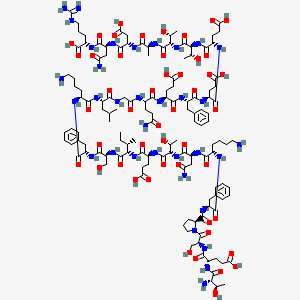
![2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde](/img/structure/B13924339.png)
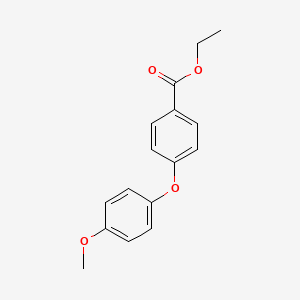

![1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B13924353.png)

